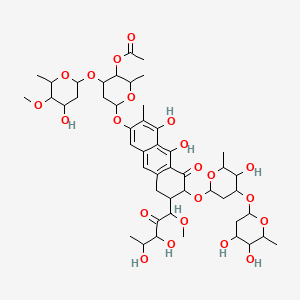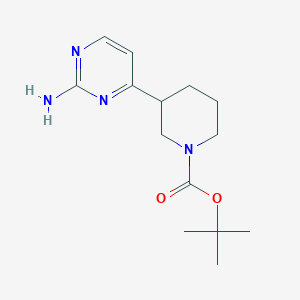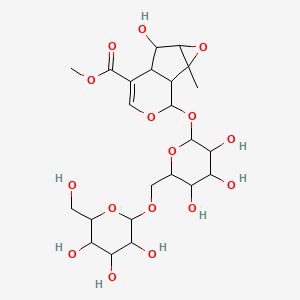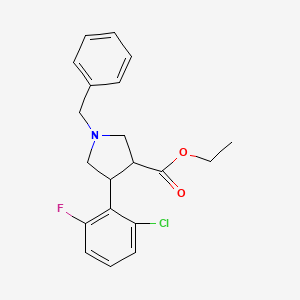
Chromomycin A4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromomycin A4 is a member of the aureolic acid family of antibiotics, which are aromatic glycosylated polyketides produced by actinomycetes . These compounds are known for their potent anticancer and antibacterial properties. This compound, like its analogs, exhibits strong growth inhibition against Gram-positive bacteria and various cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions: Chromomycin A4 is typically produced through microbial biosynthesis by Streptomyces griseus . The biosynthetic pathway involves the assembly of a tricyclic aglycone structure conjugated with two oligosaccharide chains and a pentyl side chain at the C3 position . The process includes several enzymatic steps that facilitate the formation of the complex molecular structure.
Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces griseus in large-scale fermentation tanks. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound . Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product.
化学反応の分析
Types of Reactions: Chromomycin A4 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are crucial for modifying the compound to enhance its biological activity and reduce toxicity.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may include the use of halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups that can exhibit different biological activities .
科学的研究の応用
Chromomycin A4 has a wide range of applications in scientific research:
作用機序
Chromomycin A4 exerts its effects by binding to GC-rich regions of DNA, thereby inhibiting DNA-dependent RNA synthesis . This binding disrupts the function of transcription factors and chromatin structure, leading to the inhibition of gene expression and induction of apoptosis in cancer cells . The molecular targets include DNA gyrase and topoisomerase II, which are essential for DNA replication and transcription .
類似化合物との比較
- Mithramycin
- Chromomycin A3
- Olivomycin A
Chromomycin A4 stands out due to its potent anticancer activity and its ability to overcome resistance mechanisms in cancer cells .
特性
CAS番号 |
7198-11-0 |
|---|---|
分子式 |
C48H68O22 |
分子量 |
997.0 g/mol |
IUPAC名 |
[6-[[7-(3,4-dihydroxy-1-methoxy-2-oxopentyl)-6-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-3-methyl-5-oxo-7,8-dihydro-6H-anthracen-2-yl]oxy]-4-(4-hydroxy-5-methoxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate |
InChI |
InChI=1S/C48H68O22/c1-17-29(67-34-16-31(46(22(6)65-34)66-23(7)50)69-33-14-28(52)45(60-8)21(5)64-33)12-25-10-24-11-26(47(61-9)44(59)39(54)18(2)49)48(43(58)37(24)42(57)36(25)38(17)53)70-35-15-30(41(56)20(4)63-35)68-32-13-27(51)40(55)19(3)62-32/h10,12,18-22,26-28,30-35,39-41,45-49,51-57H,11,13-16H2,1-9H3 |
InChIキー |
GFNBGDMLFDVPCB-UHFFFAOYSA-N |
正規SMILES |
CC1C(C(CC(O1)OC2CC(OC(C2O)C)OC3C(CC4=C(C3=O)C(=C5C(=C4)C=C(C(=C5O)C)OC6CC(C(C(O6)C)OC(=O)C)OC7CC(C(C(O7)C)OC)O)O)C(C(=O)C(C(C)O)O)OC)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![10-[3-Acetamido-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12301453.png)

![9H-Purine-9-acetaldehyde,a-(1-formyl-2-hydroxyethoxy)-6-(methylthio)-,[R-(R*,R*)]-(9CI)](/img/structure/B12301470.png)
![2-[3-hydroxy-1-(4-hydroxy-3-methoxyphenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxyphenoxy]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301485.png)



![1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12301509.png)

![2-[3,5-Dihydroxy-2-[[16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12301544.png)




